molecular formula C12H13NO2 B12876211 3-(2,5-Dimethoxyphenyl)-1H-pyrrole CAS No. 138572-37-9

3-(2,5-Dimethoxyphenyl)-1H-pyrrole

Cat. No.: B12876211
CAS No.: 138572-37-9
M. Wt: 203.24 g/mol
InChI Key: HRNBTBINOLAZQI-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. The presence of two methoxy groups on the phenyl ring at positions 2 and 5 makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-1H-pyrrole typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrrole under acidic conditions. One common method is the Pictet-Spengler reaction, where the aldehyde reacts with pyrrole in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1H-pyrrole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenyl derivatives: Compounds like 2,5-dimethoxyphenylacetic acid and 2,5-dimethoxyphenylethylamine share structural similarities.

    Other Pyrroles: Compounds like 3-(2,5-dimethoxyphenyl)propionic acid and 3-(2,5-dimethoxyphenyl)prop-1-yn-1-yl derivatives.

Uniqueness

3-(2,5-Dimethoxyphenyl)-1H-pyrrole is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

138572-37-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C12H13NO2/c1-14-10-3-4-12(15-2)11(7-10)9-5-6-13-8-9/h3-8,13H,1-2H3

InChI Key

HRNBTBINOLAZQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CNC=C2

Origin of Product

United States

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